![molecular formula C16H13ClN2O B593790 Mazindol-d4 CAS No. 1246815-50-8](/img/structure/B593790.png)
Mazindol-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
Mazindol-d4 has the molecular formula C16H13ClN2O . Its InChI code is InChI=1S/C16H13ClN2O/c17-12-7-5-11 (6-8-12)16 (20)14-4-2-1-3-13 (14)15-18-9-10-19 (15)16/h1-8,20H,9-10H2/i9D2,10D2 .Physical And Chemical Properties Analysis
Mazindol-d4 has a molecular weight of 288.76 g/mol . Other computed properties include XLogP3-AA of 2.2, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 2, Rotatable Bond Count of 1, Exact Mass of 288.0967477 g/mol, Monoisotopic Mass of 288.0967477 g/mol, Topological Polar Surface Area of 35.8 Ų, Heavy Atom Count of 20, and Isotope Atom Count of 4 .Applications De Recherche Scientifique
Neuroscience Applications : Mazindol is a potent inhibitor of neuronal dopamine (DA) and norepinephrine (NE) uptake, making it useful in visualizing DA and NE uptake sites in rat brains using autoradiography. This has implications for studying the distribution and function of dopaminergic and noradrenergic systems in the brain (Javitch, Strittmatter, & Snyder, 1985).
Pharmacotherapy for Muscular Dystrophy : Mazindol was investigated for its impact on growth hormone secretion in boys with Duchenne muscular dystrophy (DMD). However, no consistent changes were found following mazindol therapy, and adverse effects were noted, potentially limiting its long-term use in DMD (Coakley et al., 1988).
Behavioral Studies : Research on mazindol's effects on behavior maintained or occasioned by cocaine in monkeys and rats suggests some rationale for considering mazindol as a potential pharmacotherapy for stimulant abuse due to its relatively low abuse liability and cocaine-like discriminative stimulus effects (Mansbach & Balster, 1993).
Treatment of Narcolepsy and Hypersomnia : Mazindol showed a favorable long-term benefit/risk ratio in 60% of drug-resistant hypersomniacs, including a clear benefit on cataplexy. This indicates its potential effectiveness in treating narcolepsy and idiopathic hypersomnia refractory to other stimulants (Nittur et al., 2013).
Obesity Treatment : As an anorexiant, mazindol was found to reduce food intake by suppressing neurons in the lateral hypothalamus, indicating its effectiveness in obesity treatment (Inoue et al., 1992).
Binding to Serotonin and Dopamine Transporters : Mazindol's binding to human serotonin and dopamine transporters and its potential in the development of novel drug abuse treatments, due to its modulation of transporter selectivity, is noteworthy (Severinsen et al., 2014).
Application in ADHD Treatment : An open-label study suggested mazindol's effectiveness in treating ADHD in children, showing significant improvements in ADHD rating scales with minimal adverse effects (Konofal et al., 2011).
Interaction with Brain Monoamines : Mazindol's interaction with brain monoamines was studied, showing its potential to block noradrenaline uptake in the brain and its effect on dopamine and serotonin uptake (Samanin et al., 1977).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Mazindol is under investigation for the treatment of attention-deficit/hyperactivity disorder (ADHD) because of its alertness-enhancing properties . A novel controlled-release (CR) formulation of mazindol was developed to allow once-daily dosing . The aim of this study was to evaluate the efficacy of mazindol CR in adults with ADHD . The results of this Knock Out mouse study demonstrate mazindol’s potent binding activity to OX2R, which is believed to translate into clinically meaningful results in humans suffering from the core symptoms of narcolepsy – excessive daytime sleepiness and cataplexy attacks .
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-2,2,3,3-tetradeuterioimidazo[1,2-b]isoindol-5-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c17-12-7-5-11(6-8-12)16(20)14-4-2-1-3-13(14)15-18-9-10-19(15)16/h1-8,20H,9-10H2/i9D2,10D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXSCAKFGYXMGA-YQUBHJMPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=N1)C3=CC=CC=C3C2(C4=CC=C(C=C4)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N2C(=N1)C3=CC=CC=C3C2(C4=CC=C(C=C4)Cl)O)([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857955 |
Source
|
Record name | 5-(4-Chlorophenyl)(2,2,3,3-~2~H_4_)-2,5-dihydro-3H-imidazo[2,1-a]isoindol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00857955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mazindol-d4 | |
CAS RN |
1246815-50-8 |
Source
|
Record name | 5-(4-Chlorophenyl)(2,2,3,3-~2~H_4_)-2,5-dihydro-3H-imidazo[2,1-a]isoindol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00857955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.